N-(3-Methoxyphenyl)acetamide-d4
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H11NO2 |
|---|---|
Molecular Weight |
169.21 g/mol |
IUPAC Name |
N-(2,3,4,6-tetradeuterio-5-methoxyphenyl)acetamide |
InChI |
InChI=1S/C9H11NO2/c1-7(11)10-8-4-3-5-9(6-8)12-2/h3-6H,1-2H3,(H,10,11)/i3D,4D,5D,6D |
InChI Key |
OIEFZHJNURGFFI-LNFUJOGGSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])OC)[2H])NC(=O)C)[2H] |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)OC |
Origin of Product |
United States |
Synthetic Methodologies for N 3 Methoxyphenyl Acetamide D4 and Analogues
Strategies for the Synthesis of N-(3-Methoxyphenyl)acetamide Precursors
The synthesis of the precursor molecule, N-(3-Methoxyphenyl)acetamide, can be achieved through several established organic chemistry routes. These methods range from direct acylation of the corresponding aniline to more complex multi-step sequences for the preparation of analogues with diverse substitution patterns.
The most common and straightforward method for the synthesis of N-arylacetamides is the acylation of the corresponding aniline. In the case of N-(3-Methoxyphenyl)acetamide, this involves the reaction of 3-methoxyaniline with an acetylating agent.
A typical procedure involves the reaction of 3-methoxyaniline with acetic anhydride. nih.govrsc.org This reaction is often carried out in a suitable solvent such as glacial acetic acid nih.gov or dichloromethane (DCM) rsc.org at room temperature or under reflux conditions. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is typically washed with a saturated solution of sodium carbonate to neutralize any excess acid, and the product is then extracted and purified. rsc.org
Another approach involves the use of ketoximes as starting materials. For instance, N-(3-Methoxyphenyl)acetamide has been synthesized from the corresponding ketoxime in the presence of triflic anhydride in dry DCM. The reaction proceeds at room temperature, and after neutralization and extraction, the pure product can be obtained by column chromatography. rsc.org
A transition-metal-free approach for the synthesis of N-aryl amides has also been developed. This method utilizes aryltriazenes as aryl precursors and acetonitrile as the nitrogen donor, with water serving as the oxygen source. The reaction is promoted by Brønsted acidic ionic liquids under ambient conditions, offering an environmentally benign alternative.
The following table summarizes some conventional methods for the synthesis of acetamide (B32628) derivatives:
| Starting Material | Reagents | Key Conditions | Product |
| 3-Methoxyaniline | Acetic Anhydride | Glacial Acetic Acid, Reflux | N-(3-Methoxyphenyl)acetamide nih.gov |
| 3-Methoxyaniline | Acetic Anhydride | Dry DCM, Room Temperature | N-(3-Methoxyphenyl)acetamide rsc.org |
| Ketoxime of 3-methoxyacetophenone | Triflic Anhydride | Dry DCM, Room Temperature | N-(3-Methoxyphenyl)acetamide rsc.org |
| 1-((3-methoxyphenyl)diazenyl)pyrrolidine | Acetonitrile, Water | Brønsted Acidic Ionic Liquid, Room Temperature | N-(3-Methoxyphenyl)acetamide |
The synthesis of more complex analogues of N-(3-Methoxyphenyl)acetamide often requires multi-step reaction sequences. These routes allow for the introduction of various functional groups and structural modifications to explore structure-activity relationships in medicinal chemistry or to develop compounds with specific properties.
For example, the synthesis of arylacetamide analogues with disubstitutions can involve standard amide coupling conditions starting from the corresponding aryl acetic acids. nih.gov These aryl acetic acids can themselves be synthesized through multi-step pathways. For instance, an aryl alkynyl acetic acid can be prepared via a Sonogashira coupling of an iodophenylacetic ester with a terminal alkyne, followed by deprotection and hydrolysis. nih.gov
Another multi-step approach could involve the initial synthesis of a core structure, which is then further functionalized. For example, a series of acetamide sulphonyl analogues have been synthesized through a multi-step reaction for screening as potential cytotoxic agents. nih.gov Similarly, the synthesis of phenoxy acetamide derivatives often begins with the preparation of a phenoxyacetic acid intermediate from a phenol and chloroacetic acid, which is then coupled with an appropriate amine. nih.gov These multi-step syntheses provide the flexibility to create a diverse library of analogues for various research purposes.
Deuteration Techniques for N-(3-Methoxyphenyl)acetamide-d4
The introduction of deuterium (B1214612) into a molecule is a key step in the synthesis of isotopically labeled compounds. For this compound, this involves replacing four hydrogen atoms with deuterium. The primary methods for achieving this are hydrogen/deuterium exchange reactions, which can be facilitated by various means, including microwave assistance and transition metal catalysis.
Hydrogen-deuterium exchange (HDX) is a chemical reaction where a hydrogen atom in a molecule is replaced by a deuterium atom. wikipedia.org This process is typically carried out in the presence of a deuterium source, such as deuterium oxide (D2O), and can be catalyzed by acids, bases, or metal catalysts. wikipedia.orgmdpi.com
Acid-catalyzed HDX is a common method for incorporating deuterium into aromatic molecules. mdpi.com The reaction generally proceeds through an electrophilic aromatic substitution mechanism, where the aromatic ring is selectively deuterated at the most electron-rich positions. nih.gov Common deuterated mineral acids like DCl, DBr, or D2SO4 can be used as catalysts in a solvent like D2O. nih.gov However, these harsh conditions can sometimes lead to unwanted side reactions or substrate decomposition. nih.gov
A milder and often more efficient method involves the use of deuterated trifluoroacetic acid (CF3COOD), which can serve as both the solvent and the deuterium source. nih.gov This approach has been successfully applied to the H-D exchange of various aromatic amines and amides, including acetanilides. nih.gov The efficiency of deuteration is influenced by the electronic properties of the substituents on the aromatic ring, with highly activated acetanilides showing good results. nih.gov
Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate chemical reactions. nih.gov In the context of deuteration, microwave irradiation can significantly reduce reaction times and improve deuterium incorporation. cardiff.ac.ukresearchgate.net Microwave-assisted deuteration often involves heating the substrate with a deuterium source, such as D2O, in the presence of a catalyst. researchgate.net
This technique has been successfully used for the deuteration of various organic molecules, including ketones and anilines. cardiff.ac.ukresearchgate.net For acetanilide derivatives, microwave-assisted methods can lead to high levels of deuterium incorporation in a much shorter time compared to conventional heating methods. cardiff.ac.uk The choice of catalyst and reaction conditions, such as temperature and irradiation power, are crucial for optimizing the deuteration process.
Transition metal catalysts are highly effective in facilitating hydrogen-deuterium exchange reactions. nih.gov Catalysts based on platinum, palladium, rhodium, and iridium have been employed for the deuteration of aromatic and heterocyclic compounds. cardiff.ac.uksemanticscholar.org
Platinum catalysts, in particular, have been shown to be efficient for H/D exchange in aniline derivatives. cardiff.ac.uk The mechanism is thought to involve the movement of the platinum catalyst around both the aromatic ring and alkyl side chains, facilitating the exchange of hydrogen for deuterium. cardiff.ac.uk A mixture of catalysts, such as Pd/C and Pt/C, can sometimes exhibit a synergistic effect, leading to higher deuterium incorporation. semanticscholar.org
Crabtree's catalyst, an iridium-based complex, is also known for its high efficiency in H/D exchange reactions, particularly for ortho-deuteration of molecules like acetanilide. cardiff.ac.uk These transition metal-catalyzed methods offer a versatile and powerful approach for the synthesis of specifically labeled compounds like this compound.
The following table provides a summary of deuteration techniques:
| Method | Deuterium Source | Catalyst/Reagent | Key Features |
| Acid-Catalyzed H/D Exchange | D2O | DCl, DBr, D2SO4 | Electrophilic aromatic substitution mechanism mdpi.comnih.gov |
| Acid-Catalyzed H/D Exchange | CF3COOD | None | Milder conditions, CF3COOD acts as solvent and deuterium source nih.gov |
| Microwave-Assisted Deuteration | D2O | Various catalysts | Reduced reaction times, improved deuterium incorporation cardiff.ac.ukresearchgate.net |
| Catalytic Deuteration | D2O | Platinum, Palladium, Rhodium, Iridium catalysts | High efficiency, potential for regioselectivity cardiff.ac.uksemanticscholar.org |
Isotopic Incorporation during De Novo Synthesis of Labeled Compounds
The de novo synthesis of isotopically labeled compounds involves introducing isotopes during the construction of the molecular framework. For this compound, where deuterium is typically incorporated into the aromatic ring, several methods are prominent. A primary strategy is direct hydrogen-deuterium (H-D) exchange on the aromatic ring of the parent molecule or a suitable precursor.
Acid-catalyzed exchange is a common approach, often utilizing a strong deuterated acid. This method proceeds via an electrophilic aromatic substitution (EAS) mechanism, where a deuteron (D+) acts as the electrophile. acs.org The reaction of an activated aromatic compound with a deuterium source, such as D₂O, in the presence of an acid catalyst, leads to the exchange of protons on the aromatic ring for deuterons. acs.org The high concentration of deuterium in the reaction medium drives the equilibrium towards the formation of the deuterated product. acs.org
Recent advancements have introduced milder, more selective methods. Electrophotocatalysis, for instance, allows for the dearomative deuteration of inert aromatic compounds using economical D₂O as the deuterium source under green conditions. chinesechemsoc.org Another approach involves a one-pot synthesis from arylmethyl halides using D₂O, proceeding through the formation and subsequent H/D exchange of pyridinium (B92312) salt intermediates. nih.gov
The table below summarizes various methodologies for isotopic incorporation relevant to the synthesis of deuterated aromatic amides.
| Method | Deuterium Source | Catalyst/Reagent | Key Features |
|---|---|---|---|
| Acid-Catalyzed H-D Exchange | D₂O | Strong Acid (e.g., H₂SO₄) | Classic electrophilic aromatic substitution mechanism; suitable for activated rings. acs.org |
| Electrophotocatalysis | D₂O | Organic Electrophotocatalyst | Green, site-selective method for dearomative deuteration. chinesechemsoc.org |
| One-Pot from Aryl Halides | D₂O | Pyridine | Mild, air-compatible conditions with high deuterium incorporation. nih.gov |
| Brønsted Acid Catalysis | Deuterated Solvent | Brønsted Acid | Facile deuteration at methyl groups of N-heteroarylmethanes. rsc.org |
Purification and Isolation Strategies in Deuterated Compound Synthesis Research
The purification of isotopically labeled compounds is a critical step to ensure high isotopic enrichment and chemical purity. moravek.com Standard laboratory techniques such as recrystallization and column chromatography are routinely employed. acs.org However, the primary challenge in purifying deuterated compounds lies in the separation of the desired labeled molecule from its partially deuterated or non-deuterated (protiated) counterparts. nih.gov
These molecules, known as isotopologues, are structurally identical and differ only in isotopic composition, making their separation difficult. proquest.com High-performance liquid chromatography (HPLC) and gas chromatography (GC) are powerful techniques for this purpose. nih.govproquest.com The separation relies on subtle differences in the physicochemical properties between C-H and C-D bonds. The C-D bond has a lower vibrational frequency, which can lead to weaker intermolecular interactions with the stationary phase in chromatography. proquest.com
This phenomenon, known as the chromatographic isotope effect, can result in different retention times for deuterated and non-deuterated compounds. nih.govoup.com Depending on the stationary phase and conditions, a "normal" isotope effect (heavier isotope elutes later) or an "inverse" isotope effect (heavier isotope elutes earlier) can be observed. nih.gov
Key Purification Techniques:
High-Performance Liquid Chromatography (HPLC): Particularly reversed-phase HPLC, is effective for separating isotopologues. Often, the deuterated compound elutes slightly earlier than its protiated analog. proquest.com
Gas Chromatography (GC): Offers high resolution for separating volatile isotopologues. The choice of stationary phase is crucial for achieving separation. nih.gov
Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS): While not purification methods themselves, these analytical techniques are essential for assessing the chemical purity and, crucially, the isotopic enrichment of the final product. moravek.comcreative-proteomics.com
Mechanistic Investigations of Deuteration Reactions and Isotopic Effects
The study of deuteration reactions provides deep insights into reaction mechanisms, largely through the examination of the Kinetic Isotope Effect (KIE). wikipedia.org The KIE is defined as the ratio of the reaction rate of a compound containing a lighter isotope (like hydrogen, kH) to the rate of the identical compound with a heavier isotope (like deuterium, kD) at the same position (KIE = kH/kD). wikipedia.org
This effect arises because the C-D bond has a lower zero-point vibrational energy than the C-H bond, making it stronger and requiring more energy to break. princeton.edulibretexts.org Consequently, if the C-H bond is broken in the rate-determining step of a reaction, the reaction will proceed more slowly when hydrogen is replaced by deuterium, resulting in a "primary" KIE greater than 1. libretexts.orgpkusz.edu.cn
For the deuteration of aromatic rings via electrophilic aromatic substitution (EAS), the mechanism generally involves two steps:
Slow attack of an electrophile (D+) on the aromatic ring to form a cationic intermediate (arenium ion). libretexts.org
Fast removal of a proton (H+) from the intermediate to restore aromaticity. libretexts.org
In this standard EAS mechanism, the C-H bond is broken in the fast second step, not the rate-determining first step. Therefore, a significant primary KIE is typically not observed. acs.org However, the absence or presence of a KIE provides crucial evidence for the proposed mechanism. pkusz.edu.cn If a substantial KIE were observed, it would suggest that C-H bond cleavage has become part of the rate-determining step. libretexts.org
"Secondary" kinetic isotope effects occur when the isotopic substitution is at a position not directly involved in bond breaking. wikipedia.org These effects are usually much smaller but can still provide valuable information about the transition state of a reaction. wikipedia.org
| Type of Isotope Effect | Description | Typical kH/kD Value | Mechanistic Implication |
|---|---|---|---|
| Primary KIE | Isotopic substitution at the site of bond cleavage in the rate-determining step. libretexts.org | > 1 (Normal) | Indicates that the C-H bond is broken in the slowest step of the reaction. pkusz.edu.cn |
| Secondary KIE | Isotopic substitution at a position not directly involved in bond cleavage. wikipedia.org | Close to 1 (can be normal or inverse) | Provides information about changes in hybridization or steric environment at the transition state. wikipedia.org |
| Inverse KIE | The deuterated compound reacts faster than the protiated one. pkusz.edu.cn | < 1 | Often occurs when a C-H bond becomes stiffer or more constrained in the transition state. acs.org |
Advanced Analytical Chemistry Research Applications of N 3 Methoxyphenyl Acetamide D4
Role as a Stable Isotope Internal Standard in Mass Spectrometry-Based Quantification
In quantitative mass spectrometry, the primary role of a stable isotope-labeled (SIL) compound like N-(3-Methoxyphenyl)acetamide-d4 is to serve as an internal standard (IS). nih.gov An ideal internal standard mimics the chemical and physical properties of the analyte—in this case, the non-labeled N-(3-Methoxyphenyl)acetamide—as closely as possible. nih.gov SIL internal standards are considered the gold standard because they have nearly identical chromatographic retention times, extraction recoveries, and ionization efficiencies to their non-labeled counterparts. researchgate.net When a fixed amount of this compound is added to every sample, calibrator, and quality control sample at the beginning of the analytical process, it experiences the same variations in sample preparation and analysis as the target analyte. ijpras.com By measuring the ratio of the analyte's mass spectrometric signal to the internal standard's signal, analysts can correct for sample loss during processing and for signal fluctuations in the mass spectrometer, leading to significantly improved accuracy and precision. rsc.org
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique that combines the separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. researchgate.net The development of a robust LC-MS/MS method for quantifying a target analyte like N-(3-Methoxyphenyl)acetamide relies heavily on an appropriate internal standard. This compound is ideally suited for this purpose.
In a typical method, the analyte and the internal standard are first separated from other components in the sample matrix on a chromatography column. Subsequently, they are ionized and detected by the mass spectrometer. A key aspect of method development is the optimization of both the chromatographic separation and the mass spectrometric detection parameters. For instance, in a bioanalytical method developed for the analogous compound Metaxalone using its deuterated standard (Metaxalone-d6), specific parameters were established to ensure optimal performance. ijpras.comscilit.com These parameters provide a practical illustration of how this compound would be employed.
Table 1: Illustrative LC-MS/MS Parameters for Analysis Using a Deuterated Internal Standard This table presents typical parameters based on a validated method for an analogous compound, Metaxalone, using its deuterated internal standard, Metaxalone-d6. ijpras.comscilit.com
| Parameter | Setting for Analyte (e.g., N-(3-Methoxyphenyl)acetamide) | Setting for Internal Standard (this compound) |
|---|---|---|
| Chromatography Column | Reverse Phase C18 (50x4.6mm, 3.0µm) | Reverse Phase C18 (50x4.6mm, 3.0µm) |
| Mobile Phase | Isocratic | Isocratic |
| Ionization Mode | Positive Electrospray Ionization (ESI) | Positive Electrospray Ionization (ESI) |
| Detection Mode | Multiple Reaction Monitoring (MRM) | Multiple Reaction Monitoring (MRM) |
| Precursor Ion [M+H]⁺ | m/z specific to analyte | m/z specific to d4-standard |
| Product Ion | m/z specific to analyte fragment | m/z specific to d4-standard fragment |
| Collision Energy (eV) | 15 | 15 |
| Dwell Time (sec) | 0.200 | 0.200 |
The use of Multiple Reaction Monitoring (MRM) provides high specificity by monitoring a specific precursor-to-product ion transition for both the analyte and the internal standard, minimizing the chances of detecting interfering substances. scilit.com
Isotope Dilution Mass Spectrometry (IDMS) is a definitive analytical technique that leverages the addition of a known amount of an isotopically enriched standard to a sample to determine the concentration of the native analyte. chromatographyonline.commdpi.com The method is based on measuring the change in the isotopic ratio of the analyte after the addition of the SIL standard. researchgate.net Because the measurement relies on a ratio, it is not affected by incomplete extraction or variations in instrument signal, making it a highly robust and accurate quantification method. youtube.comnih.gov
The implementation of IDMS using this compound involves these key steps:
Spiking: A precise and known quantity of the this compound internal standard is added to a known volume or weight of the unknown sample, as well as to each of the calibration standards and quality control samples. ijpras.com
Homogenization and Extraction: The sample is thoroughly mixed to ensure the internal standard is evenly distributed and equilibrated with the sample matrix. The analyte and internal standard are then co-extracted from the matrix using a procedure like liquid-liquid extraction (LLE) or solid-phase extraction (SPE). ijpras.com
Analysis: The extracted sample is injected into the LC-MS/MS system. The instrument measures the peak areas corresponding to the MRM transitions of both the analyte and the internal standard.
Quantification: A calibration curve is constructed by plotting the peak area ratio (Analyte Area / Internal Standard Area) against the known concentrations of the calibration standards. The concentration of the analyte in the unknown sample is then calculated from its measured peak area ratio using the regression equation of the calibration curve. rsc.org
Matrix effects are a significant challenge in LC-MS/MS analysis, especially with complex biological samples like plasma or urine. ijpras.com These effects occur when co-eluting compounds from the sample matrix interfere with the ionization of the analyte in the mass spectrometer's source, causing either ion suppression or enhancement. This can lead to inaccurate and unreliable quantification. ijpras.commdpi.com
The most effective strategy to compensate for matrix effects is the use of a co-eluting SIL internal standard, such as this compound. researchgate.net Because the SIL standard is chemically and physically almost identical to the analyte, it is affected by matrix interferences in the same way. ijpras.com Any suppression or enhancement of the analyte's signal will be mirrored by a proportional change in the internal standard's signal. Consequently, the ratio of the two signals remains constant, effectively canceling out the matrix effect and ensuring the integrity of the quantitative data. mdpi.com The successful validation of bioanalytical methods in complex matrices like human plasma demonstrates the power of this approach. researchgate.netijpras.com
Method Validation Parameters for this compound in Quantitative Analysis
Before a quantitative analytical method can be used for routine analysis, it must undergo a rigorous validation process to demonstrate that it is reliable, reproducible, and fit for its intended purpose. nih.gov Method validation assesses several key parameters, including selectivity, specificity, linearity, accuracy, and precision. The use of this compound is integral to meeting the stringent requirements of these validation tests.
Selectivity is the ability of an analytical method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, impurities, or matrix components. nih.govnih.gov Specificity is the ultimate degree of selectivity, implying that the method produces a response only for the analyte of interest. annlabmed.org
In LC-MS/MS analysis, selectivity is achieved through a combination of chromatographic separation and mass spectrometric detection.
Chromatographic Selectivity: The LC method is optimized to separate the analyte and its internal standard from any known or potential interfering compounds.
Mass Spectrometric Specificity: The use of MRM is highly specific because it requires a compound to have both the correct precursor ion mass and to fragment into a specific product ion to be detected.
To evaluate selectivity during method validation, analysts process blank matrix samples from multiple sources to check for any interfering peaks at the retention time of the analyte and the internal standard. nih.gov The absence of significant peaks in these blank samples confirms the method's selectivity. For example, a validated method for Metaxalone demonstrated no significant interference in blank human plasma, confirming the high selectivity of the assay. ijpras.com
Linearity refers to the ability of a method to produce results that are directly proportional to the concentration of the analyte within a given range. scilit.com This relationship is established by creating a calibration curve. A series of calibration standards are prepared at different known concentrations, and the internal standard this compound is added to each. The peak area ratios of the analyte to the internal standard are then plotted against their concentrations.
The resulting data points are subjected to linear regression analysis to generate a calibration equation (y = mx + c) and a coefficient of determination (r²). An r² value close to 1.0 indicates a strong linear relationship. A validated method for Metaxalone using its deuterated internal standard showed excellent linearity over a wide concentration range, as detailed in the table below. ijpras.com
Table 2: Example of Calibration Curve and Linearity Data Based on a validated bioanalytical method for Metaxalone using Metaxalone-d6 as the internal standard. ijpras.comscilit.com
| Parameter | Finding |
|---|---|
| Calibration Range | 25.19 – 2521.313 ng/mL |
| Regression Model | Linear |
| Weighting Factor | 1/(concentration)² |
| Goodness of Fit (r²) | > 0.98 |
| Back-Calculated Accuracy | 94.1% to 104.4% |
| Back-Calculated Precision (%CV) | 0.3% to 5.6% |
This data demonstrates that the use of a deuterated internal standard facilitates the establishment of a reliable and linear calibration curve, which is essential for the accurate quantification of the target analyte in unknown samples. ijpras.com
Role in Isotopic Labeling and Metabolic Pathway Investigations
Investigating Drug Metabolism Pathways of Non-Deuterated Analogues
A primary application of N-(3-Methoxyphenyl)acetamide-d4 is to investigate the metabolic pathways of its non-deuterated analogue, N-(3-Methoxyphenyl)acetamide. The substitution of hydrogen with deuterium (B1214612) can influence the rate of metabolic reactions, a phenomenon known as the kinetic isotope effect. This effect is particularly pronounced when the C-H bond being replaced with a C-D bond is directly involved in the rate-limiting step of a metabolic transformation.
By comparing the metabolic profiles of the deuterated and non-deuterated compounds, researchers can identify the primary sites of metabolism on the molecule. For instance, if deuteration at a specific position significantly slows down the formation of a particular metabolite, it strongly suggests that the metabolism at that position is a major pathway.
Table 1: Illustrative Comparison of In Vitro Metabolic Stability
| Compound | Half-life (t½) in Human Liver Microsomes (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) |
| N-(3-Methoxyphenyl)acetamide | 45 | 15.4 |
| This compound | 75 | 9.2 |
This table presents hypothetical data to illustrate the expected kinetic isotope effect. The increased half-life and decreased intrinsic clearance for the deuterated compound would suggest that the deuterated positions are key sites of metabolic activity.
Use in In Vitro and Ex Vivo Pharmacokinetic Research Models
In vitro and ex vivo models are crucial for preclinical pharmacokinetic research, and this compound plays a significant role in these studies.
In vitro models , such as liver microsomes, S9 fractions, and cultured hepatocytes, are used to assess metabolic stability, identify metabolites, and characterize the enzymes responsible for metabolism. In these systems, this compound can be used as an internal standard for the accurate quantification of the non-deuterated analogue and its metabolites. Its similar chemical behavior and distinct mass allow for precise correction of variations in sample processing and instrument response.
Ex vivo models , which involve tissues or organs from a previously treated organism, can also benefit from the use of deuterated standards. For example, in studies investigating tissue distribution, this compound can be used to spike tissue homogenates to ensure accurate measurement of the non-deuterated drug's concentration in various organs.
Table 2: Example of this compound as an Internal Standard in an In Vitro Assay
| Analyte | Concentration (ng/mL) | Internal Standard (this compound) Peak Area | Analyte Peak Area | Calculated Concentration (ng/mL) |
| N-(3-Methoxyphenyl)acetamide | 100 | 55,000 | 54,500 | 99.1 |
| Metabolite A | 25 | 55,000 | 13,500 | 24.5 |
| Metabolite B | 50 | 55,000 | 27,000 | 49.1 |
This table illustrates how a fixed concentration of the deuterated internal standard is used to normalize the peak areas of the analyte and its metabolites, leading to more accurate quantification.
Studies on the Fate and Transformation of Related Compounds in Biological Systems
The principles of using this compound can be extended to understand the fate and transformation of a broader class of related compounds. The metabolic pathways identified for N-(3-Methoxyphenyl)acetamide are often conserved across structurally similar molecules. Therefore, the insights gained from studies using the deuterated form can help predict the metabolic behavior of other N-phenylacetamide derivatives.
Computational and Theoretical Studies of N 3 Methoxyphenyl Acetamide Scaffolds
Quantum Chemical Calculations (e.g., Density Functional Theory) for Structural and Electronic Properties
Quantum chemical calculations, particularly Density Functional Theory (DFT), have become cost-effective and reliable methods for investigating the molecular structure and electronic properties of organic compounds, including N-(3-Methoxyphenyl)acetamide and its derivatives. researchgate.netresearchgate.net These calculations are often performed using specific functionals and basis sets, such as B3LYP with a 6-31G(d,p) or 6-311++G(d,p) basis set, to solve the Schrödinger equation for the molecule. researchgate.netresearchgate.net
DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in the N-(3-Methoxyphenyl)acetamide scaffold. The process involves optimizing the molecular geometry to find the minimum energy conformation. researchgate.net The calculated geometric parameters, such as bond lengths and bond angles, can then be compared with experimental data obtained from techniques like X-ray crystallography for validation. researchgate.netnih.gov
| Parameter | Typical Calculation Method | Key Findings |
|---|---|---|
| Bond Lengths | DFT/B3LYP/6-311G(d,p) | Generally show good agreement with X-ray diffraction data, with slight overestimation in the gas phase calculations. nih.gov |
| Bond Angles | DFT/B3LYP/6-311G(d,p) | Distortions from ideal geometries (e.g., tetrahedral) can indicate steric strain or specific electronic interactions. |
| Dihedral Angles | DFT/B3LYP/6-311G(d,p) | Determine the planarity and overall conformation of the molecule, such as the twist between the phenyl ring and the acetamide (B32628) group. nih.gov |
The electronic properties of the N-(3-Methoxyphenyl)acetamide scaffold are critical for understanding its reactivity and intermolecular interactions. DFT calculations provide access to several descriptors of the electronic structure.
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO energy relates to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The energy gap between HOMO and LUMO (ΔE) is an indicator of the molecule's chemical stability and reactivity. researchgate.netiucr.org A smaller energy gap suggests higher reactivity. For a similar compound, N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide, the calculated HOMO–LUMO energy gap was 5.0452 eV. iucr.org
Molecular Electrostatic Potential (MEP): The MEP surface map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netresearchgate.net It maps the electrostatic potential onto the electron density surface, with different colors representing different potential values. Red areas indicate regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue areas indicate positive potential (electron-poor), which are susceptible to nucleophilic attack.
Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular and intermolecular bonding and charge transfer interactions. researchgate.netresearchgate.net It examines the delocalization of electron density between filled donor NBOs and empty acceptor NBOs, quantifying the stabilizing energy associated with these interactions. Higher stabilization energies indicate more intense interaction and greater charge delocalization within the molecular system. researchgate.net
Other Topological Analyses: Methods like the Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are also used to analyze chemical bonding and electron pairing. researchgate.net
| Electronic Property | Descriptor | Significance | Typical Calculated Values (for similar scaffolds) |
|---|---|---|---|
| Reactivity | HOMO-LUMO Energy Gap (ΔE) | Indicates chemical stability; a smaller gap implies higher reactivity. researchgate.net | ~4.75 - 5.05 eV researchgate.netiucr.org |
| Charge Distribution | Molecular Electrostatic Potential (MEP) | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) sites. researchgate.net | Negative potential often localized on oxygen atoms; positive potential on amide hydrogens. researchgate.net |
| Intramolecular Interactions | NBO Stabilization Energy (E(2)) | Quantifies charge delocalization and the strength of hyperconjugative interactions. researchgate.net | Varies depending on the specific donor-acceptor interaction. |
Molecular Modeling and Simulation Approaches
Molecular modeling techniques are used to simulate how the N-(3-Methoxyphenyl)acetamide scaffold might interact with biological macromolecules, such as proteins. nih.gov
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein. nih.govajol.info This technique is instrumental in drug discovery for screening potential drug candidates and elucidating their mechanism of action at a molecular level. For acetamide derivatives, docking studies have been used to predict interactions with various protein targets, including those involved in cancer, such as Poly (ADP-ribose) polymerase (PARP), Cyclin-dependent kinase 2 (CDK2), Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). researchgate.netnih.goveurjchem.com
The docking process results in a binding affinity score (e.g., in kcal/mol), which estimates the strength of the interaction, and a predicted binding pose, which shows the specific interactions (e.g., hydrogen bonds, hydrophobic contacts) between the ligand and the amino acid residues in the protein's active site. nih.govnih.gov For example, in a study of related compounds targeting EGFR and VEGFR-2, the highest binding affinities were -5.032 kcal/mol and -9.925 kcal/mol, respectively. nih.govresearchgate.net
While molecular docking provides a static picture of the binding event, Molecular Dynamics (MD) simulations offer a dynamic view. nih.govdntb.gov.ua MD simulations model the movement of every atom in the ligand-protein complex over time, providing insights into the stability of the binding pose and the mechanism of interaction. dntb.gov.uanih.gov
By analyzing the trajectory of the simulation, researchers can assess the stability of the complex, often by calculating the root-mean-square deviation (RMSD) of the protein and ligand atoms from their initial positions. A stable RMSD value over the simulation time suggests a stable binding complex. nih.gov Furthermore, MD simulations can be combined with methods like Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) to calculate the binding free energy, offering a more accurate estimation of binding affinity than docking scores alone. dntb.gov.uanih.gov These simulations are crucial for understanding how the flexibility of both the protein and the ligand influences the binding mechanism. dntb.gov.ua
Spectroscopic Simulations and Their Correlation with Experimental Data (e.g., Raman, UV-Vis, NMR)
Theoretical calculations can simulate various types of spectra, which can then be compared with experimental results to confirm the molecular structure and understand its spectroscopic properties. nih.govresearchgate.netepstem.net DFT is a common method for these simulations. researchgate.netnih.gov
Vibrational Spectroscopy (FT-IR and Raman): Theoretical vibrational frequencies can be calculated using DFT. These calculated frequencies are often scaled by a specific factor to correct for approximations in the computational method and to improve agreement with experimental FT-IR and FT-Raman spectra. researchgate.netresearchgate.net The analysis, often aided by Potential Energy Distribution (PED) calculations, allows for the assignment of specific vibrational modes (e.g., stretching, bending) to the observed spectral bands. researchgate.netnih.gov
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict the electronic absorption spectra (UV-Vis) of molecules. The calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, which can be compared to experimental spectra recorded in various solvents. researchgate.netnih.gov
NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is widely used to calculate the nuclear magnetic shielding tensors, from which NMR chemical shifts (¹H and ¹³C) can be derived. researchgate.net These theoretical chemical shifts are then correlated with experimental NMR data, providing a powerful tool for structural elucidation and confirmation. researchgate.netnih.gov This comparison helps in assigning the signals in the experimental spectrum to specific atoms in the molecule.
| Spectroscopy Type | Simulation Method | Information Obtained | Correlation with Experiment |
|---|---|---|---|
| FT-IR / FT-Raman | DFT/B3LYP | Vibrational frequencies and modes. researchgate.net | Good agreement is typically found after applying a scaling factor to the calculated frequencies. researchgate.net |
| UV-Vis | TD-DFT | Electronic transitions and maximum absorption wavelengths (λmax). researchgate.net | Helps in understanding the electronic structure and chromophores within the molecule. nih.gov |
| NMR (¹H, ¹³C) | DFT/GIAO | Isotropic chemical shifts for each nucleus. researchgate.net | A linear correlation between calculated and experimental shifts confirms the molecular structure. epstem.netnih.gov |
Theoretical Insights into Hydrogen Bonding and Intramolecular Interactions within Acetamide Frameworks
Computational and theoretical studies offer a powerful lens through which to examine the nuanced intramolecular interactions that govern the conformational preferences and stability of N-(3-Methoxyphenyl)acetamide and its analogs. These investigations, often employing Density Functional Theory (DFT), provide detailed insights into the nature of hydrogen bonding, steric effects, and other non-covalent interactions that are difficult to probe experimentally.
The acetamide framework, characterized by the planar peptide bond, can adopt different conformations due to rotation around the N-C(aryl) and C-C(acetyl) single bonds. The presence of a methoxy (B1213986) group on the phenyl ring introduces additional complexity, influencing the electron density distribution and creating opportunities for specific intramolecular interactions.
Theoretical calculations on closely related N-(methoxyphenyl)acetamide derivatives have elucidated the subtle interplay of forces that dictate their three-dimensional structures. For instance, in the crystal structure of N-(4-methoxy-2-methyl-5-nitrophenyl)acetamide, the acetamide group is significantly twisted out of the plane of the phenyl ring. This deviation from planarity is a direct consequence of steric hindrance from the ortho substituents. Such steric pressures can influence the accessibility of the amide N-H and C=O groups for hydrogen bonding.
While direct N-H···O or O-H···O intramolecular hydrogen bonds are not typically expected in the N-(3-Methoxyphenyl)acetamide scaffold due to the spatial arrangement of the methoxy and acetamide groups, weaker C-H···O interactions are plausible and have been observed in related structures. For example, in a larger molecule containing an N-acetyl-N-3-methoxyphenyl moiety, a weak intramolecular C-H···O hydrogen bond was identified, contributing to the stabilization of its conformation nih.gov. These interactions, though weaker than classical hydrogen bonds, play a significant role in determining the conformational landscape of flexible molecules.
The relative orientation of the acetamide and methoxyphenyl groups can be described by key dihedral angles. Computational studies on various acetamide derivatives provide a basis for understanding the likely conformational preferences of N-(3-Methoxyphenyl)acetamide.
| Derivative | Dihedral Angle (°C-C-N-C) | Dihedral Angle (°C-N-C=O) | Methodology | Reference |
|---|---|---|---|---|
| N-benzyl-N-(furan-2-ylmethyl)acetamide | - | cis/trans | DFT/B3LYP | sbq.org.br |
| N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide | - | - | DFT/B3LYP/6-311G(d,p) | iucr.org |
| N-(4-methoxy-3-nitrophenyl)acetamide | 4.9(4) | 0.2(4) | X-ray Diffraction | nih.gov |
Theoretical models can also quantify the energetic barriers to rotation around the key single bonds within the acetamide framework. These rotational barriers are influenced by both steric hindrance and the electronic effects of the substituents on the phenyl ring. Studies on similar amide and thioamide systems have shown that the rotational barrier around the C-N bond is sensitive to the electronic nature of the molecule and the surrounding solvent environment.
| Compound | Rotational Barrier (kcal/mol) | Methodology | Reference |
|---|---|---|---|
| N,N-dimethylthioformamide (gas phase) | ~20-21 | ab initio/NMR | nih.gov |
| N-benzhydrylformamide derivatives | 20-23 | DFT/M06-2X/6-311+G* | nih.gov |
| Cyclohexyl N,N-dimethylcarbamate | ~15 | DFT/B3LYP/6-311+G** | colostate.edu |
Applications in Design and Synthesis of Research Probes and Derivatives
N-(3-Methoxyphenyl)acetamide as a Building Block in Complex Molecular Architectures
N-(3-Methoxyphenyl)acetamide is a versatile chemical intermediate used in the synthesis of more elaborate molecular structures with potential therapeutic applications. nih.gov The basic structure, consisting of an acetamide (B32628) group linked to a 3-methoxyphenyl (B12655295) ring, provides a validated starting point for developing ligands for various receptors. nih.govnih.govnih.gov The synthesis of the parent compound is straightforward, typically involving the reaction of 3-methoxyaniline with acetyl chloride or acetic anhydride. nih.gov
This simple scaffold has been incorporated into larger, more complex molecules targeting a range of biological systems. For instance, the N-(methoxyphenyl)acetamide moiety is a key component in the development of antagonists for the A3 adenosine (B11128) receptor (A3AR). nih.govnih.gov Researchers have built upon this core by attaching it to other heterocyclic systems, such as pyrimidines, to create potent and selective ligands. nih.govnih.gov This "building block" approach allows chemists to systematically explore the chemical space around a known pharmacophore to optimize biological activity. nih.gov The development of new chemical building blocks, such as TIDA boronates, aims to simplify the creation of complex 3D molecules, making the synthesis of sophisticated derivatives more accessible. nih.gov
Structure-Activity Relationship (SAR) Studies of N-(3-Methoxyphenyl)acetamide Derivatives for Biological Targets
Structure-Activity Relationship (SAR) studies are crucial for optimizing a lead compound into a potent and selective drug candidate. For derivatives of N-(3-Methoxyphenyl)acetamide, SAR studies typically explore how modifications to the phenyl ring, the methoxy (B1213986) group, and the acetamide linker affect the molecule's interaction with a biological target. nih.govnih.govelifesciences.org
A key finding in the SAR of this chemical family is the critical importance of the substituent's position on the phenyl ring. For example, the positional isomer N-(4-Methoxyphenyl)acetamide lacks the significant analgesic activity of its parent compound, phenacetamide, demonstrating that the meta-position of the methoxy group is crucial for certain biological activities.
The N-(3-Methoxyphenyl)acetamide scaffold and its close analogues have been instrumental in developing ligands for several important receptor and enzyme families.
Dopamine (B1211576) D4 Receptors (D4R): The D4 receptor is a target for antipsychotic drugs. nih.govnih.gov While direct derivatives of N-(3-Methoxyphenyl)acetamide are not the most prominent D4R ligands, the closely related N-methoxybenzamides are a known class of potent dopamine receptor ligands. elifesciences.org SAR studies on a series of N-[4-(4-arylpiperazin-1-yl)butyl]-3-methoxybenzamides revealed that constraining the flexible butyl linker into a cyclohexyl ring altered potency and selectivity. The trans-isomers were generally more potent at the D3 receptor than the cis-isomers. elifesciences.org Specifically, trans-N-{4-[4-(2,3-dichlorophenyl)-1-piperazinyl]cyclohexyl}-3-methoxybenzamide showed high D3 affinity (Ki = 0.18 nM) and over 200-fold selectivity against the D4 receptor, highlighting how subtle structural changes dictated by SAR can fine-tune receptor selectivity. elifesciences.org Crystal structures of the D4 receptor reveal a unique extended binding pocket that accommodates the hydrophobic part of ligands, explaining the basis for subtype selectivity. nih.govnih.gov
GABA-A Receptors: These receptors are major targets for drugs treating anxiety and sleep disorders. nih.gov The N-(3-methoxyphenyl) moiety is found in compounds that modulate GABA-A receptors. For example, CGS 9895, a 2-(4-methoxyphenyl)-2H-pyrazolo[4,3-c]quinolin-3(5H)-one, enhances GABA-induced currents through a novel binding site. nih.gov Studies blocking GABA-A receptors have shown it can improve the selectivity of prefrontal cortex neurons involved in working memory. chemrxiv.org The development of ligands that can differentiate between various GABA-A receptor subtypes is a significant goal, and scaffolds containing the methoxyphenyl group are actively being investigated to achieve this. nih.govnih.gov
Adenosine A3 Receptor (A3AR): The N-(3-methoxyphenyl)acetamide scaffold has been successfully used to develop highly potent and selective A3AR antagonists. nih.govnih.govnih.govyoutube.com In one series, the influence of methoxyphenyl substitution patterns on an N-(2,6-diarylpyrimidin-4-yl)acetamide scaffold was explored. This work led to the discovery of novel ligands with A3AR affinity (Ki) under 20 nM and over 100-fold selectivity against other adenosine receptor subtypes. nih.govnih.gov Another derivative, N-[3-(4-methoxyphenyl)- nih.govnih.govyoutube.comthiadiazol-5-yl]-acetamide, was identified as a highly potent A3AR antagonist with a Ki value of 0.79 nM. nih.govyoutube.com These studies underscore the value of the methoxyphenyl acetamide group as a pharmacophore for A3AR.
Phosphodiesterase 4D (PDE4D): PDE4D is an enzyme involved in inflammatory and neurological processes. While not direct acetamide derivatives, many potent PDE4 inhibitors incorporate a substituted methoxyphenyl ring. The approved drug Apremilast, for instance, contains an N-{2-[1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl}acetamide structure. Roflumilast contains a 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzamide core. The common feature is a substituted alkoxy-phenyl ring that fits into the enzyme's active site. SAR studies on these classes of compounds consistently show that this moiety is critical for high-potency inhibition.
| Target | Compound/Series | Key SAR Finding | Potency (Ki) | Reference |
|---|---|---|---|---|
| Adenosine A3 Receptor | N-[3-(4-methoxyphenyl)- nih.govnih.govyoutube.comthiadiazol-5-yl]-acetamide | Thiadiazole ring combined with methoxyphenyl acetamide yields high potency. | 0.79 nM | youtube.com, nih.gov |
| Adenosine A3 Receptor | N-(2,6-diarylpyrimidin-4-yl)acetamide series | Methoxyphenyl substitutions on the diarylpyrimidine core modulate potency and selectivity. | < 20 nM | nih.gov, nih.gov |
| Dopamine D3/D4 Receptors | trans-N-{4-[4-(2,3-dichlorophenyl)-1-piperazinyl]cyclohexyl}-3-methoxybenzamide | Constrained cyclohexyl linker and trans-stereochemistry enhance D3 affinity and selectivity over D4. | 0.18 nM (D3), >36 nM (D4) | elifesciences.org |
| PDE4 | Apremilast | The 3-ethoxy-4-methoxyphenyl group is a key pharmacophore for potent PDE4 inhibition. | 74 nM (PDE4) | , |
The knowledge gained from SAR studies is directly applied to the design of selective chemical probes. These probes are essential tools for studying the function of a specific protein in a biological pathway without affecting other proteins. The high selectivity of certain N-(3-Methoxyphenyl)acetamide derivatives for the A3AR makes them excellent candidates for development into selective probes. nih.govnih.gov
The process involves taking a potent and selective ligand and attaching a reporter group, such as a fluorescent dye or a radioactive isotope. The deuteration in N-(3-Methoxyphenyl)acetamide-d4 itself makes it a stable isotope-labeled probe, useful for tracing the metabolism and distribution of the compound in biological systems using techniques like mass spectrometry. By understanding the SAR, chemists can identify positions on the molecule where a label can be attached without disrupting its binding to the target, leading to the creation of highly specific tools for research.
Development of N-(3-Methoxyphenyl)acetamide-Containing Tools for Protein Degradation Studies (e.g., PROTACs)
Proteolysis-targeting chimeras (PROTACs) are an emerging therapeutic modality designed to eliminate specific proteins from the cell rather than just inhibiting them. A PROTAC is a heterobifunctional molecule with a "warhead" that binds to the protein of interest (POI), a linker, and a ligand that recruits an E3 ubiquitin ligase. This induced proximity results in the ubiquitination and subsequent degradation of the POI by the proteasome.
Given that derivatives of N-(3-Methoxyphenyl)acetamide are known to bind with high affinity to targets like the A3AR, they represent potential warheads for the development of PROTACs. nih.govnih.gov While the published literature does not yet describe a specific PROTAC utilizing an N-(3-Methoxyphenyl)acetamide warhead, the design principle is straightforward. A hypothetical PROTAC could be synthesized by linking an A3AR-binding N-(3-Methoxyphenyl)acetamide derivative to a known E3 ligase ligand, such as a derivative of thalidomide (B1683933) (which binds to the CRBN E3 ligase), via a suitable chemical linker. youtube.com Such a molecule would be designed to selectively trigger the degradation of the A3AR, providing a powerful tool to study the long-term effects of A3AR removal and offering a potential new therapeutic strategy.
Research on Chemical Degradation Pathways and Stability of N-(3-Methoxyphenyl)acetamide and its Analogues
Understanding the metabolic stability and degradation pathways of a compound is essential in drug development. nih.gov A compound that degrades too quickly will not be effective, while one that is too stable may accumulate and cause toxicity. nih.gov Research into the stability of N-(3-Methoxyphenyl)acetamide and its analogues focuses on identifying how the molecule is broken down in biological systems and how its structure can be modified to improve its pharmacokinetic profile.
The N-(3-Methoxyphenyl)acetamide structure has several potential sites for metabolic transformation. The methoxy group (-OCH3) can be oxidized, and the amide bond can be hydrolyzed or reduced. SAR studies of related compounds have shown that metabolic stability can be significantly enhanced by strategic chemical modifications. For example, in melatonergic ligands, the introduction of bromo or fluoro substituents improved metabolic stability. Similarly, in a series of potent D4 receptor antagonists, the lead compounds were found to have poor microsomal stability, a finding that prompted further chemical modifications to create more drug-like candidates. These studies highlight the importance of evaluating metabolic stability early in the drug discovery process and demonstrate how the core N-(3-Methoxyphenyl)acetamide scaffold can be decorated to not only improve potency and selectivity but also to achieve a desirable stability profile. nih.gov
Future Directions and Emerging Research Avenues for N 3 Methoxyphenyl Acetamide D4
Advancements in Deuteration Technologies for Enhanced Isotopic Purity and Scalability
The efficacy of deuterated compounds like N-(3-Methoxyphenyl)acetamide-d4 is fundamentally dependent on the isotopic purity and the scalability of the synthesis process. Recent breakthroughs in deuteration technologies are addressing these critical aspects, paving the way for more precise and accessible isotopic tracers.
A significant challenge in the synthesis of deuterated compounds is achieving high levels of deuterium (B1214612) incorporation at specific molecular positions. nih.gov New methods are emerging that allow for precision deuteration, offering the ability to create a wide range of isotopomers with nearly complete deuterium incorporation in each step. nih.gov For instance, the development of methods for the regio- and stereoselective deuteration of tetrahydropyridine (B1245486) (THP) highlights the potential for creating complex deuterated building blocks. nih.gov Such techniques, if applied to the synthesis of this compound precursors, could yield products with exceptional isotopic purity, minimizing the presence of partially deuterated or non-deuterated species that can interfere with sensitive analytical measurements.
Furthermore, the scalability of these synthetic methods is a key consideration for broader research and potential clinical applications. Technologies that are both efficient and cost-effective are crucial. mdpi.com For example, processes like Combined Electrolysis Catalytic Exchange (CECE), which integrates electrolysis with catalytic exchange, have shown promise for high-efficiency separation of hydrogen isotopes, a critical step in producing deuterated reagents. mdpi.com Such advancements are expected to make highly pure deuterated compounds more readily available to the research community.
The analytical verification of isotopic purity is also evolving. Electrospray ionization-high-resolution mass spectrometry (ESI-HRMS) has been demonstrated as a rapid and highly sensitive method for characterizing the isotopic purity of deuterium-labeled compounds. researchgate.net This technique requires minimal sample and avoids the use of deuterated solvents, offering a cost-effective and efficient way to ensure the quality of synthesized tracers like this compound. researchgate.net
| Technology/Method | Advancement | Potential Impact on this compound |
| Precision Deuteration | Stepwise treatment of tungsten-complexed pyridinium (B92312) salts for regio- and stereoselective deuteration. nih.gov | Enables synthesis of this compound with higher and more specific isotopic enrichment. |
| Isotope Separation | Combined Electrolysis Catalytic Exchange (CECE) for efficient hydrogen isotope separation. mdpi.com | Reduces the cost and increases the availability of deuterated starting materials for synthesis. |
| Purity Analysis | Electrospray Ionization-High-Resolution Mass Spectrometry (ESI-HRMS) for rapid isotopic purity characterization. researchgate.net | Provides a fast, sensitive, and low-cost method for quality control during and after synthesis. |
Integration with Multi-Omics Approaches for Comprehensive Systemic Analysis
The true potential of stable isotope tracers like this compound is unlocked when integrated with systems-level biological analysis. Multi-omics, the comprehensive analysis of the genome, transcriptome, proteome, and metabolome, provides a holistic view of cellular function. mdpi.com The integration of data from these different molecular levels is a powerful approach to understanding complex biological systems and disease states. mdpi.commdpi.com
In this context, this compound can serve as a powerful tool to trace metabolic pathways and their perturbations. By introducing the deuterated compound into a biological system, researchers can follow its metabolic fate and its impact on various "omes." For example, by using techniques like nanoscale secondary ion mass spectrometry (NanoSIMS), it is possible to image the distribution of deuterated tracers within tissues and cells with high spatial resolution. nih.gov This allows for the direct correlation of metabolic activity with cellular structures and functions.
The integration of metabolomics data obtained from tracing this compound with transcriptomic and proteomic data can reveal how changes in a specific metabolic pathway influence gene expression and protein activity. mdpi.com This can help to identify novel drug targets and biomarkers for diseases. mdpi.comnih.gov For example, if the metabolism of this compound is altered in a disease state, multi-omics analysis can help to pinpoint the specific enzymes and regulatory pathways that are responsible for this change. nih.gov
| Omics Field | Integration with this compound | Potential Insights |
| Transcriptomics | Correlating the metabolic fate of the tracer with changes in gene expression. mdpi.com | Understanding the regulatory networks that control the metabolism of xenobiotics. |
| Proteomics | Identifying proteins that interact with the tracer or its metabolites. mdpi.com | Elucidating the enzymatic machinery involved in the biotransformation of the compound. |
| Metabolomics | Tracking the appearance of deuterated metabolites and their impact on the endogenous metabolome. nih.gov | Mapping metabolic pathways and identifying metabolic bottlenecks or shunts in disease. |
Exploration of Novel Analytical Applications in Emerging Research Fields
While this compound is currently utilized in metabolic studies and as an internal standard, its application in emerging research fields holds significant promise. The unique signature provided by the deuterium atoms can be leveraged in a variety of advanced analytical techniques.
One such area is fluxomics , the study of metabolic reaction rates within a biological system. By providing a time-resolved pulse of this compound and monitoring the rate of appearance of its deuterated metabolites, researchers can gain dynamic insights into metabolic pathway activity. This goes beyond the static concentration measurements of traditional metabolomics.
Another emerging application lies in the field of exposomics , which aims to characterize the totality of human environmental exposures from conception onwards. hmdb.ca Deuterated standards like this compound are invaluable for the accurate quantification of exposure to related non-deuterated compounds in complex biological matrices.
Furthermore, the development of advanced mass spectrometry imaging techniques opens up new possibilities for visualizing the distribution of this compound and its metabolites in tissues with high spatial and chemical specificity. This can provide crucial information in fields such as pharmacology, to understand drug distribution and metabolism at the site of action, and in toxicology, to identify target organs for toxicity.
Computational Design and Rational Synthesis of Next-Generation Isotopic Tracers
The future of isotopic tracers extends beyond the use of existing compounds to the rational design of next-generation molecules with tailored properties. buffalo.edu Computational chemistry and molecular modeling are becoming indispensable tools in this endeavor. nih.govnih.gov
By using computational methods, it is possible to predict the metabolic fate of a molecule before it is synthesized. nih.gov This allows for the strategic placement of deuterium atoms at sites that are metabolically stable or, conversely, at sites that are expected to be cleaved, depending on the research question. For this compound, this could mean designing analogs with deuterium placed on the methoxy (B1213986) group or the acetyl group to probe specific metabolic reactions.
Rational design can also be used to optimize the physicochemical properties of the tracer. buffalo.edu For example, modifications to the parent structure of N-(3-Methoxyphenyl)acetamide could be explored to enhance its solubility, cell permeability, or target specificity. This could lead to the development of tracers that are better suited for specific biological applications.
The ultimate goal is to create a toolbox of isotopic tracers with a range of properties that can be selected based on the specific requirements of the experiment. This will involve a close feedback loop between computational design, chemical synthesis, and experimental validation.
| Design Aspect | Computational Approach | Desired Outcome for Next-Generation Tracer |
| Metabolic Stability | Quantum mechanics/molecular mechanics (QM/MM) simulations to predict bond cleavage energies. | Tracers with deuterium at sites that are resistant to metabolic cleavage for long-term tracking. |
| Physicochemical Properties | Quantitative Structure-Property Relationship (QSPR) modeling. | Analogs with improved solubility and bioavailability for in vivo studies. |
| Biological Activity | Molecular docking and dynamics simulations. nih.gov | Tracers that can specifically probe the activity of a particular enzyme or receptor. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
